![molecular formula C8H6Br2OS B13659370 5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one CAS No. 25074-27-5](/img/structure/B13659370.png)
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one is a chemical compound with the molecular formula C8H6Br2OS It is known for its unique structure, which includes a benzo[b]thiophene core with two bromine atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one typically involves the bromination of 6,7-dihydro-5H-benzo[b]thiophen-4-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent quality of the compound. The use of advanced equipment and techniques helps in scaling up the production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ketone group can be reduced to an alcohol under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzo[b]thiophenes, while reduction reactions produce alcohol derivatives.
Scientific Research Applications
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one exerts its effects involves interactions with specific molecular targets. The bromine atoms and the ketone group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6,7-dihydro5H-benzo[b]thiophen-4-one
- 6,7-Dihydro5H-benzo[b]thiophen-4-one
- 5,5-Dichloro-6,7-dihydro5H-benzo[b]thiophen-4-one
Uniqueness
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one is unique due to the presence of two bromine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different halogen atoms or lack halogenation altogether.
Properties
CAS No. |
25074-27-5 |
|---|---|
Molecular Formula |
C8H6Br2OS |
Molecular Weight |
310.01 g/mol |
IUPAC Name |
5,5-dibromo-6,7-dihydro-1-benzothiophen-4-one |
InChI |
InChI=1S/C8H6Br2OS/c9-8(10)3-1-6-5(7(8)11)2-4-12-6/h2,4H,1,3H2 |
InChI Key |
IQFUZHCHKQSSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=C1SC=C2)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


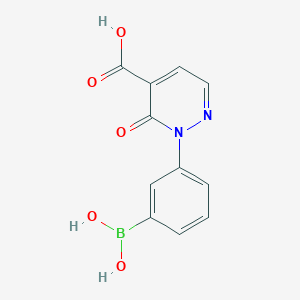

![4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
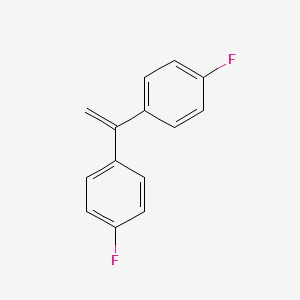
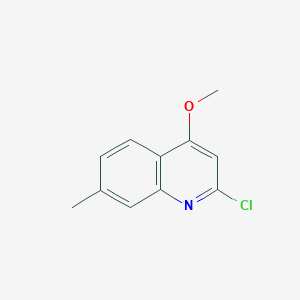
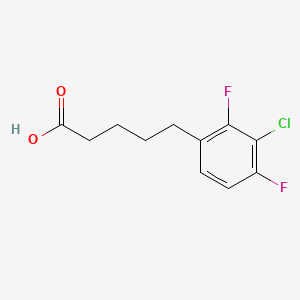
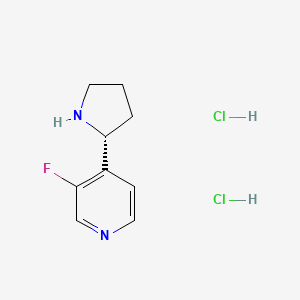
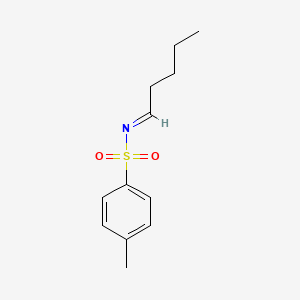
![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
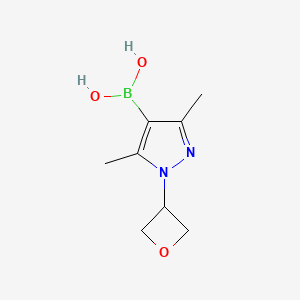
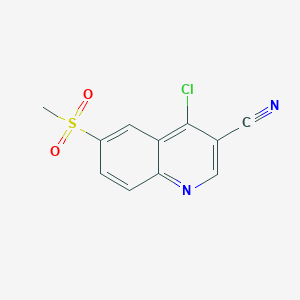
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)


